Icofungipen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Icofungipen, also known as PLD-118, is a novel antifungal agent belonging to the class of beta amino acids. It has shown significant activity against Candida species, particularly Candida albicans. This compound has been taken through phase II clinical trials and has demonstrated promising results in both in vitro and in vivo studies .

Métodos De Preparación

Icofungipen is a synthetic derivative of the naturally occurring beta amino acid cispentacin. The preparation of this compound involves the transformation of unsaturated bicyclic beta-lactams through regio- and stereocontrolled hydroxylation techniques, followed by hydroxy group oxidation and oxo-methylene interconversion with a phosphorane . The industrial production of this compound involves the use of high-performance liquid chromatography for the quantification and purification of the compound .

Análisis De Reacciones Químicas

Icofungipen undergoes various chemical reactions, including:

Oxidation: The hydroxylation of the ring olefinic bond followed by oxidation.

Substitution: The transformation of the ring olefinic bond through regio- and stereocontrolled hydroxylation techniques.

Common reagents and conditions used in these reactions include phthaldialdehyde for derivatization and high-performance liquid chromatography for quantification . The major products formed from these reactions are derivatives of this compound with modified functional groups.

Aplicaciones Científicas De Investigación

Icofungipen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying beta amino acids and their derivatives.

Biology: Investigated for its antifungal activity against various Candida species.

Mecanismo De Acción

Icofungipen exerts its antifungal effects by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for protein biosynthesis in fungi. This inhibition disrupts protein synthesis, leading to the accumulation of the compound in yeast cells and ultimately causing cell death . The molecular target of this compound is the isoleucyl-tRNA synthetase enzyme, and the pathway involved is the inhibition of protein biosynthesis.

Comparación Con Compuestos Similares

Icofungipen is unique compared to other antifungal agents due to its beta amino acid structure and its mechanism of action. Similar compounds include:

This compound differs from these compounds in its specific inhibition of isoleucyl-tRNA synthetase and its enhanced activity against azole-resistant Candida strains .

Propiedades

Número CAS |

156292-16-9 |

|---|---|

Fórmula molecular |

C7H11NO2 |

Peso molecular |

141.17 g/mol |

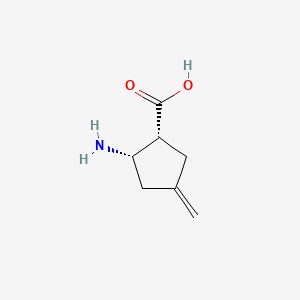

Nombre IUPAC |

(1S,2R)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m0/s1 |

Clave InChI |

RKOUGZGFAYMUIO-NTSWFWBYSA-N |

SMILES |

C=C1CC(C(C1)N)C(=O)O |

SMILES isomérico |

C=C1C[C@@H]([C@@H](C1)N)C(=O)O |

SMILES canónico |

C=C1CC(C(C1)N)C(=O)O |

Sinónimos |

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, cis- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.